Mono-poc tenofovir
Vue d'ensemble
Description
Mono-poc tenofovir, commonly referred to as tenofovir disoproxil fumarate (TDF), is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. It distinguishes itself from nucleoside reverse transcriptase inhibitors by requiring only two intracellular phosphorylation steps to be converted into its active metabolite, which potentially allows for more rapid and complete drug activation within the body (Fung, Stone, & Piacenti, 2002).
Synthesis Analysis
The synthesis of mono-poc tenofovir involves the conversion of tenofovir to tenofovir disoproxil fumarate, enhancing its bioavailability. The drug's design allows for effective penetration into cells where HIV replicates, and its activation process is streamlined compared to other antiretroviral agents, leading to its effective suppression of the virus in various HIV-infected cell lines (Fung et al., 2002).
Molecular Structure Analysis
The molecular structure of mono-poc tenofovir is characterized by its prodrug form, tenofovir disoproxil, which is metabolized into the active tenofovir diphosphate. This transformation is crucial for its antiviral activity, as the diphosphate form inhibits viral reverse transcriptase more effectively than its precursor. This structural modification significantly enhances the drug's potency and efficacy in treating HIV (Fung et al., 2002).
Chemical Reactions and Properties
Tenofovir undergoes enzymatic reactions within the body to become its active form. The process involves initial hydrolysis of the disoproxil ester linkage, followed by phosphorylations leading to the formation of tenofovir diphosphate. This active form competes with natural substrates of the viral reverse transcriptase, thereby inhibiting the viral replication process. The chemical stability and reactivity of tenofovir are pivotal in its efficacy as an antiretroviral agent (Fung et al., 2002).
Physical Properties Analysis
The physical properties of mono-poc tenofovir, such as its solubility and distribution volume, contribute to its pharmacokinetic profile. Tenofovir exhibits a distribution volume of 0.813 L/kg, indicating its widespread distribution in the body tissues. Its solubility plays a significant role in its absorption and bioavailability, thereby affecting its overall effectiveness in the treatment regimen (Fung et al., 2002).
Chemical Properties Analysis
The chemical properties of mono-poc tenofovir, including its stability, metabolism, and elimination, are key to its pharmacodynamics. Tenofovir is minimally bound to plasma proteins and is primarily excreted unchanged in the urine. Its chemical stability ensures a plasma elimination half-life of 12.0 to 14.4 hours, allowing for once-daily dosing in clinical use (Fung et al., 2002).
Applications De Recherche Scientifique
Treatment of Chronic Hepatitis B Virus (HBV) Infection :
- Tenofovir has been shown to be superior to adefovir in randomized controlled trials for treating chronic HBV. Its potent antiviral activity, favorable safety profile, and higher barrier to resistance development make it a first-line monotherapy option for HBV in monoinfected patients (Jenh, Thio, & Pham, 2009).
- It's also a preferred agent in combination with other anti-HBV agents (lamivudine or emtricitabine) for HIV-HBV co-infected populations (Jenh & Pham, 2010).
HIV-HBV Coinfection Treatment :
- Tenofovir has been associated with significant regression of liver fibrosis during HBV mono-infection and is also effective in HIV-HBV coinfection. Its long-term use promotes liver health in these patients (Boyd et al., 2017).
Antiviral Resistance :
- Studies have found no resistance to tenofovir disoproxil fumarate after up to 144 weeks of therapy in patients monoinfected with chronic HBV (Snow–Lampart et al., 2011).
Use in HIV-1 Prevention :
- Tenofovir has shown promise as a microbicide for HIV-1 prevention, both alone and in combination with other drugs, such as IQP-0528 (Dezzutti et al., 2012).
Patterns and Causes of Suboptimal Response in HIV-HBV Coinfection :
- Some individuals show ongoing HBV viremia despite treatment with TDF, possibly due to factors like suboptimal adherence, low CD4 counts, or presence of HBeAg (Matthews et al., 2013).
Intracellular Metabolism and In Vitro Activity Against HBV :
- Tenofovir is efficiently phosphorylated to its active form in hepatic cells and inhibits HBV polymerase, demonstrating potent in vitro activity against HBV (Delaney et al., 2006).
Kinases that Activate Tenofovir :
- Research has identified genetic variants of kinases that activate tenofovir in a compartment-specific manner, highlighting the importance of understanding its pharmacokinetics and pharmacodynamics (Lade et al., 2015).
Long-term Efficacy in HBV-monoinfected Patients After Failure of Other Therapies :
- Tenofovir monotherapy showed potent and long-lasting antiviral response in nucleoside/nucleotide analogue-experienced patients with previous treatment failure (van Bömmel et al., 2010).
Safety And Hazards
Orientations Futures
Tenofovir, another nucleotide analog used extensively for HIV treatment and pre-exposure prophylaxis (PrEP), has also been hypothesized as effective in COVID-199. No data on Tenofovir’s efficacy in coronavirus infections other than COVID-19 are currently available, although information relating to SARS-CoV-2 infection is starting to come out9.
Propriétés
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718877 | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-poc tenofovir | |
CAS RN |
211364-69-1 | |
Record name | Tenofovir isoproxil monoester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ISOPROXIL MONOESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.